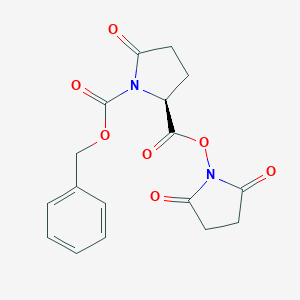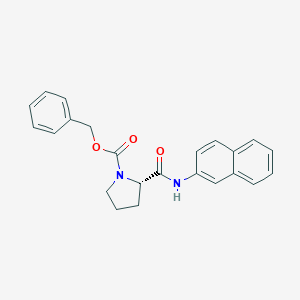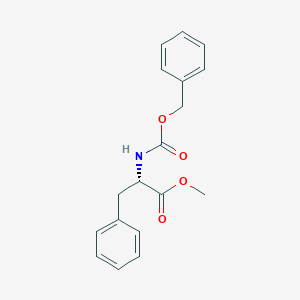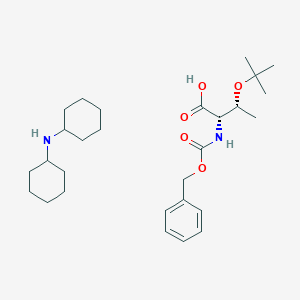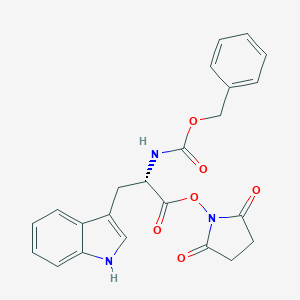
Z-Trp-OSu
描述
Z-Trp-OSu is a chemical compound with the molecular formula C₂₃H₂₁N₃O₆ and a molecular weight of 435.44 . It is used for research and development purposes .
Molecular Structure Analysis
The Z-Trp-OSu molecule contains a total of 56 bonds. There are 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 4 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxylamine (aliphatic), and 1 Pyrrole .
Physical And Chemical Properties Analysis
Z-Trp-OSu has a molecular weight of 435.43 and a molecular formula of C23H21N3O6 . It should be stored at temperatures below -15°C .
科学研究应用
Specific Scientific Field
The research falls under the field of Organic Chemistry and Biochemistry .
Summary of the Application
A series of tripeptides containing tryptophan were synthesized, and their photophysical properties and non-covalent binding to polynucleotides were investigated . This research is significant as it provides insights into the interactions between peptides and polynucleotides, which are crucial in biological systems.
Methods of Application or Experimental Procedures
The tripeptides TrpTrpPhe (1), TrpTrpTyr (2), and TrpTrpTyr[CH2N(CH3)2] (3) were synthesized . Their photophysical properties were studied using fluorescence spectroscopy, and their non-covalent binding to DNA and RNA was investigated . The binding affinities were determined using fluorometric studies .
Results or Outcomes
The fluorescent Trp residues allowed for the fluorometric study of non-covalent binding to DNA and RNA . High and similar affinities of the tripeptides to all studied double-stranded polynucleotides were found . The fluorescence spectral responses were strongly dependent on base pair composition . The thermal denaturation and circular dichroism experiments supported peptides binding within the grooves of polynucleotides .
Specific Scientific Field
The research falls under the field of Pharmacology .
Summary of the Application
The study involves the design, synthesis, and investigation of anxiolytic-like effects of a series of N-acyl-tryptophanyl-containing dipeptides . These novel dipeptide TSPO ligands were designed using alpidem as a non-peptide prototype . The anxiolytic activities were investigated in Balb/C mice using the illuminated open-field and elevated plus-maze tests .
Methods of Application or Experimental Procedures
The dipeptide GD-102 (N-phenylpropionyl-L-tryptophanyl-L-leucine amide) was synthesized . The anxiolytic effect of GD-102 was tested in the dose range of 0.01–0.5 mg/kg intraperitoneally (i.p.) . The anxiolytic effect of GD-102 was abolished by PK11195, a specific TSPO antagonist .
Results or Outcomes
GD-102 has a pronounced anxiolytic activity . The structure–activity relationship study made it possible to identify a pharmacophore fragment for the dipeptide TSPO ligand . It was shown that L, D-diastereomer of GD-102 has no activity, and the D, L-isomer has less pronounced activity . The anxiolytic activity also disappears by replacing the C-amide group with the methyl ester, a free carboxyl group or methylamide .
Specific Scientific Field
The research falls under the field of Chemistry and Biology .
Summary of the Application
The study involves the synthesis of a series of tripeptides containing tryptophan, and their photophysical properties and non-covalent binding to polynucleotides were investigated . This research is significant as it provides insights into the interactions between peptides and polynucleotides, which are crucial in biological systems .
Methods of Application or Experimental Procedures
The tripeptides TrpTrpPhe (1), TrpTrpTyr (2), and TrpTrpTyr[CH2N(CH3)2] (3) were synthesized . Their photophysical properties were studied using fluorescence spectroscopy, and their non-covalent binding to DNA and RNA was investigated . The binding affinities were determined using fluorometric studies .
Results or Outcomes
The fluorescent Trp residues allowed for the fluorometric study of non-covalent binding to DNA and RNA . High and similar affinities of the tripeptides to all studied double-stranded polynucleotides were found . The fluorescence spectral responses were strongly dependent on base pair composition . The thermal denaturation and circular dichroism experiments supported peptides binding within the grooves of polynucleotides .
安全和危害
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMKYGHASWACNG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453243 | |
| Record name | Z-Trp-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Trp-OSu | |
CAS RN |
50305-28-7 | |
| Record name | Z-Trp-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



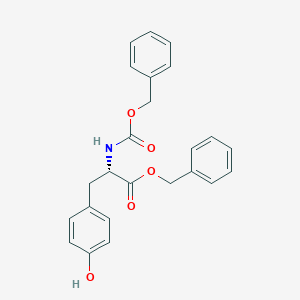
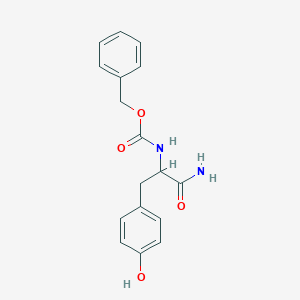
![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)
![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)




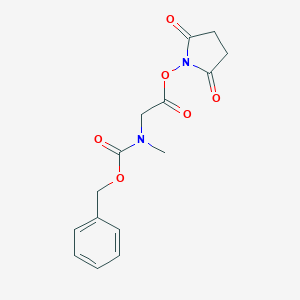
![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)
